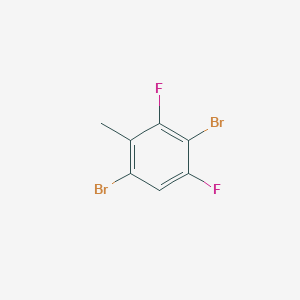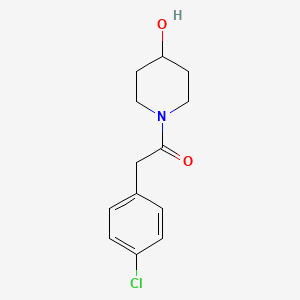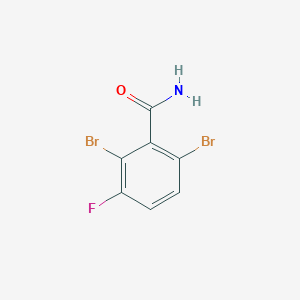
3,6-Dibromo-2,4-difluorotoluene
Vue d'ensemble
Description
3,6-Dibromo-2,4-difluorotoluene is an aromatic compound that is widely used in scientific research and laboratory experiments. It is a derivative of toluene and is composed of two bromine atoms and two fluorine atoms attached to a benzene ring. 3,6-Dibromo-2,4-difluorotoluene has unique properties that make it an attractive molecule for scientific research and laboratory experiments. Its low toxicity, wide range of solubility, and low reactivity make it a valuable compound for a variety of applications.
Mécanisme D'action
The mechanism of action of 3,6-dibromo-2,4-difluorotoluene is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in various reactions. In addition, 3,6-dibromo-2,4-difluorotoluene can act as a proton donor, meaning it can donate a proton to other molecules. This allows it to participate in a variety of reactions, such as acid-base reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,6-dibromo-2,4-difluorotoluene are not well understood. However, it is believed to be relatively non-toxic and is not considered to be a carcinogen. In addition, 3,6-dibromo-2,4-difluorotoluene is not believed to be an endocrine disruptor or to have any significant reproductive or developmental effects.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of 3,6-dibromo-2,4-difluorotoluene for laboratory experiments is its low toxicity. This makes it a safe and convenient reagent for a variety of reactions. In addition, it is relatively non-reactive, which makes it an ideal solvent for a variety of reactions. Furthermore, its low reactivity makes it a good choice for a variety of polymerization reactions.
However, 3,6-dibromo-2,4-difluorotoluene does have some limitations. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable and can easily decompose when exposed to light or heat. Furthermore, it is not very reactive, which can limit its usefulness in certain reactions.
Orientations Futures
The future of 3,6-dibromo-2,4-difluorotoluene research is wide open. There is potential for further development of synthesis methods, as well as the discovery of new applications for this compound. In addition, further research is needed to better understand the biochemical and physiological effects of 3,6-dibromo-2,4-difluorotoluene. Finally, there is potential to develop new derivatives of 3,6-dibromo-2,4-difluorotoluene to expand its range of applications.
Applications De Recherche Scientifique
3,6-Dibromo-2,4-difluorotoluene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used as a solvent for a variety of reactions, as a dye for staining, and as a fluorescent marker. In addition, 3,6-dibromo-2,4-difluorotoluene is used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial chemicals.
Propriétés
IUPAC Name |
1,4-dibromo-3,5-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYZOTSWMVRBUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1F)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-2,4-difluorotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-((Methylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one hydrochloride](/img/structure/B1461083.png)




![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)


